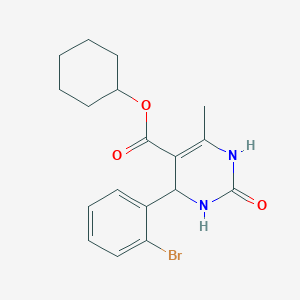
N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as CJ-15,208, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. CJ-15,208 belongs to the class of azepane carboxamides and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is not fully understood. However, it is believed to act as a modulator of the cannabinoid and dopamine systems, as well as the sigma-1 receptor. This modulation may result in changes in neurotransmitter release and signaling, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain perception in animal models. It has also been found to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its relatively broad range of activity against different targets. This makes it a potentially useful tool for investigating the roles of these targets in various physiological processes. However, one limitation of this compound is its relatively low potency compared to other compounds that target the same receptors. This may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide. One area of interest is the development of more potent analogs of this compound that may have improved pharmacological properties. Another direction is the investigation of this compound's potential as a treatment for various disorders, including pain, mood disorders, and addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different physiological processes.
Synthesis Methods
The synthesis of N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves a multi-step process that begins with the reaction of 2-chloro-4-methylphenylamine with 2-thiophenecarboxylic acid to form the intermediate product. This intermediate is then reacted with 1,6-diaminohexane to produce this compound. The synthesis of this compound has been optimized to improve yields and purity.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been investigated for its potential applications in the development of new drugs. It has been found to exhibit activity against a range of targets, including the cannabinoid receptors, the dopamine transporter, and the sigma-1 receptor. These targets are involved in a variety of physiological processes, including pain perception, mood regulation, and addiction.
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-13-8-9-15(14(19)12-13)20-18(22)21-10-4-2-3-6-16(21)17-7-5-11-23-17/h5,7-9,11-12,16H,2-4,6,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDAJWGJOHHEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4972275.png)
![N-(2-hydroxyethyl)-N-isopropyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972290.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4972300.png)
![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4972305.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B4972306.png)

![2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4972318.png)
![6-tert-butyl-2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4972334.png)


![2-chlorobenzyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972351.png)

![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4972364.png)
